molecular formula C21H22N4O4 B2791401 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1904179-37-8

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2791401
CAS RN: 1904179-37-8
M. Wt: 394.431
InChI Key: SHLFUDKIYZPQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea, also known as BPU, is a chemical compound that has been studied for its potential use in various scientific applications. BPU is a urea derivative that has been shown to have promising results in inhibiting the growth of cancer cells and as an anti-inflammatory agent.

Mechanism of Action

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea works by inhibiting the activity of certain enzymes, such as protein kinase C and phosphatidylinositol 3-kinase, which are involved in cell signaling pathways that promote cell growth and survival. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile, making it a promising candidate for further study as a potential cancer treatment. In addition to its anti-cancer and anti-inflammatory properties, this compound has also been shown to have antioxidant effects and can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea. One area of interest is in developing more efficient synthesis methods for this compound, which could make it more readily available for use in further studies. Another potential direction is in exploring the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further studies could be conducted to explore the potential use of this compound in treating other diseases, such as neurodegenerative diseases or autoimmune disorders.

Synthesis Methods

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea can be synthesized through a multi-step process starting with the reaction of 2,3'-bipyridine with 4-chloromethylphenyl isocyanate. This intermediate is then reacted with 3,4,5-trimethoxyaniline to form the final product, this compound.

Scientific Research Applications

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea has been studied for its potential use in cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-27-18-10-16(11-19(28-2)20(18)29-3)25-21(26)24-12-14-6-8-23-17(9-14)15-5-4-7-22-13-15/h4-11,13H,12H2,1-3H3,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLFUDKIYZPQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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